6-Hydroxyeburamonine
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Overview
Description
6-Hydroxyvinburnine is a chemical compound with the molecular formula C19H22N2O2 and a molar mass of 310.39 g/mol It is a derivative of vinburnine, a compound known for its pharmacological properties
Preparation Methods
The synthesis of 6-Hydroxyvinburnine involves several steps. One common method includes the hydroxylation of vinburnine. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired hydroxylation. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
6-Hydroxyvinburnine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxyvinburnine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Hydroxyvinburnine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating neurotransmitter levels, inhibiting specific enzymes, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Hydroxyvinburnine can be compared with other similar compounds, such as:
Vinburnine: The parent compound from which 6-Hydroxyvinburnine is derived.
6-Hydroxybenzofuran: Another hydroxylated compound with similar chemical properties.
6-Hydroxygenistein: A compound with similar hydroxylation but different biological activities.
The uniqueness of 6-Hydroxyvinburnine lies in its specific hydroxylation pattern and its resulting pharmacological properties .
Properties
CAS No. |
101242-46-0 |
---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |
InChI Key |
ORAIZAYDRXAALB-BRQZFJGMSA-N |
SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Canonical SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Synonyms |
6-hydroxyeburamonine 6-hydroxyvinburnine |
Origin of Product |
United States |
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